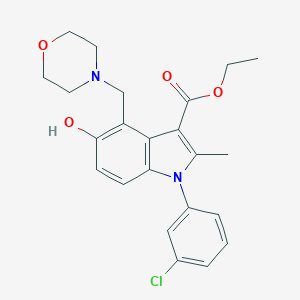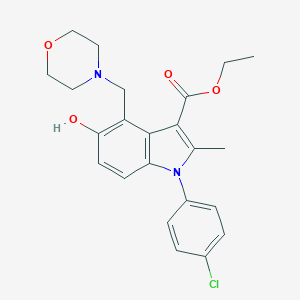
2-(2-nitrophenyl)-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-nitrophenyl)-1H-perimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is known for its ability to act as a fluorescent probe for detecting metal ions, as well as its potential use as an anti-cancer agent.
科学的研究の応用
2-(2-nitrophenyl)-1H-perimidine has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. One of the most significant applications of this compound is its use as a fluorescent probe for detecting metal ions. It has been shown to selectively bind to copper ions and exhibit strong fluorescence, making it a promising candidate for use in metal ion sensing.
In addition, 2-(2-nitrophenyl)-1H-perimidine has also been investigated for its potential use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific cellular pathways. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 2-(2-nitrophenyl)-1H-perimidine is not fully understood, but it is believed to involve the inhibition of specific cellular pathways that are involved in cancer cell growth and survival. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been shown to inhibit the activity of specific proteins involved in inflammation, such as NF-κB.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-nitrophenyl)-1H-perimidine can induce apoptosis in cancer cells and inhibit inflammation in vitro. However, its effects on living organisms are not fully understood and require further investigation. The compound has also been shown to exhibit some toxicity towards normal cells, highlighting the need for further research to determine its safety and efficacy.
実験室実験の利点と制限
One of the main advantages of using 2-(2-nitrophenyl)-1H-perimidine in lab experiments is its ability to selectively bind to metal ions and exhibit strong fluorescence. This makes it a useful tool for detecting and quantifying metal ions in complex samples. However, the compound's potential toxicity towards normal cells and limited solubility in water can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(2-nitrophenyl)-1H-perimidine. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to determine the compound's safety and efficacy in vivo and its potential use as an anti-cancer agent.
合成法
The synthesis of 2-(2-nitrophenyl)-1H-perimidine involves a multistep process that starts with the condensation of 2-nitrobenzaldehyde and malononitrile in the presence of a base. The resulting intermediate is then subjected to cyclization with an acid catalyst to form the final product. This method has been optimized by various researchers to improve the yield and purity of the compound.
特性
製品名 |
2-(2-nitrophenyl)-1H-perimidine |
|---|---|
分子式 |
C17H11N3O2 |
分子量 |
289.29 g/mol |
IUPAC名 |
2-(2-nitrophenyl)-1H-perimidine |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)15-10-2-1-7-12(15)17-18-13-8-3-5-11-6-4-9-14(19-17)16(11)13/h1-10H,(H,18,19) |
InChIキー |
VMNNNTBDZWJFCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)

![2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline](/img/structure/B271482.png)